molecular formula C17H16N2O3 B12728928 Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester CAS No. 109226-93-9

Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester

Katalognummer: B12728928
CAS-Nummer: 109226-93-9
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: XZVUMEISKPCOHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester is a chemical compound with the molecular formula C₁₇H₁₆N₂O₃ and a molecular weight of 296.326 g/mol . This compound is known for its unique structure, which includes a benzoxazine ring fused with a benzeneacetic acid moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester typically involves the reaction of benzeneacetic acid derivatives with benzoxazine intermediates under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.

Analyse Chemischer Reaktionen

Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-ylamino)-, methyl ester can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

109226-93-9

Molekularformel

C17H16N2O3

Molekulargewicht

296.32 g/mol

IUPAC-Name

methyl 2-[4-(2H-1,4-benzoxazin-3-ylamino)phenyl]acetate

InChI

InChI=1S/C17H16N2O3/c1-21-17(20)10-12-6-8-13(9-7-12)18-16-11-22-15-5-3-2-4-14(15)19-16/h2-9H,10-11H2,1H3,(H,18,19)

InChI-Schlüssel

XZVUMEISKPCOHJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3OC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.